1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene
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Overview
Description
1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a tert-butyl group and a 3-(4-methoxyphenyl)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene can be synthesized through a series of organic reactions. One common method involves the Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . Another approach is the reaction of benzene with isobutene . The synthesis of the 3-(4-methoxyphenyl)propyl group can be achieved through the reaction of 4-methoxybenzyl chloride with propyl magnesium bromide (Grignard reagent) followed by a coupling reaction with the tert-butylbenzene derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Major Products:
Oxidation: Benzylic alcohols, aldehydes, and carboxylic acids.
Reduction: Various hydrocarbon derivatives.
Substitution: Nitro, sulfonyl, and halogenated benzene derivatives.
Scientific Research Applications
1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butylbenzene: A simpler analog with only a tert-butyl group attached to the benzene ring.
4-tert-Butylphenol: Contains a tert-butyl group and a hydroxyl group on the benzene ring.
4-Methoxyphenylpropane: Features a methoxy group and a propyl chain attached to the benzene ring.
Uniqueness: 1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene is unique due to the combination of its tert-butyl and 3-(4-methoxyphenyl)propyl substituents. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
111564-56-8 |
---|---|
Molecular Formula |
C20H26O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-tert-butyl-4-[3-(4-methoxyphenyl)propyl]benzene |
InChI |
InChI=1S/C20H26O/c1-20(2,3)18-12-8-16(9-13-18)6-5-7-17-10-14-19(21-4)15-11-17/h8-15H,5-7H2,1-4H3 |
InChI Key |
GUWLDPUSRQOLGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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